molecular formula C7H11ClN2O2 B1419661 2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride CAS No. 1214028-80-4

2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride

Cat. No. B1419661
CAS RN: 1214028-80-4
M. Wt: 190.63 g/mol
InChI Key: PDNOFZDEPHCDNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride” is a unique chemical compound. Its empirical formula is C7H10N2O2 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities .


Molecular Structure Analysis

The molecular structure of “2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride” can be represented by the SMILES string CC(C(O)=O)N1C(C)=NC=C1.Cl . The InChI representation is 1S/C7H10N2O2.ClH/c1-5(7(10)11)9-4-3-8-6(9)2;/h3-5H,1-2H3,(H,10,11);1H .

Scientific Research Applications

Antibacterial Activity

Imidazole derivatives have been reported to exhibit antibacterial properties . They could potentially be used in the development of new antibacterial drugs.

Antimycobacterial Activity

Some imidazole derivatives show antimycobacterial activity . This suggests potential applications in the treatment of diseases caused by mycobacteria, such as tuberculosis.

Anti-inflammatory Activity

Imidazole derivatives can also exhibit anti-inflammatory properties . They could be used in the development of drugs for treating various inflammatory conditions.

Antitumor Activity

Certain imidazole derivatives have been found to possess antitumor activity . This suggests potential applications in cancer therapy.

Antidiabetic Activity

Some imidazole derivatives have been reported to show antidiabetic activity . They could potentially be used in the treatment of diabetes.

Antioxidant Activity

Imidazole derivatives can exhibit antioxidant properties . They could be used in the development of drugs for conditions where oxidative stress plays a role.

Antiviral Activity

Certain imidazole derivatives have antiviral properties . This suggests potential applications in the treatment of viral infections.

Anti-amoebic and Antihelmintic Activities

Imidazole derivatives can also exhibit anti-amoebic and antihelmintic activities . This suggests potential applications in the treatment of parasitic infections.

Future Directions

The future directions for “2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in pharmaceuticals . These compounds could act as lead molecules for the development of new drugs .

properties

IUPAC Name

2-(2-methylimidazol-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-5(7(10)11)9-4-3-8-6(9)2;/h3-5H,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNOFZDEPHCDNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C(C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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